molecular formula C24H20N2O5S2 B131118 4,4'-Oxybis[p-(phenylsulfonylaniline)] CAS No. 54616-64-7

4,4'-Oxybis[p-(phenylsulfonylaniline)]

Cat. No. B131118
CAS RN: 54616-64-7
M. Wt: 480.6 g/mol
InChI Key: CAIMXHCQEIPTCR-UHFFFAOYSA-N
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Description

4,4’-Oxybis[p-(phenylsulfonylaniline)] is a chemical compound with the molecular formula C24H20N2O5S2•HCl and a molecular weight of 480.56 . It is used in the preparation of polyamido polysulfone thermoplastics .

properties

IUPAC Name

4-[4-[4-(4-aminophenyl)sulfonylphenoxy]phenyl]sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S2/c25-17-1-9-21(10-2-17)32(27,28)23-13-5-19(6-14-23)31-20-7-15-24(16-8-20)33(29,30)22-11-3-18(26)4-12-22/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIMXHCQEIPTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593406
Record name 4,4'-{Oxybis[(4,1-phenylene)sulfonyl]}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Oxybis[p-(phenylsulfonylaniline)]

CAS RN

54616-64-7
Record name 4,4'-{Oxybis[(4,1-phenylene)sulfonyl]}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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